(Z)-{2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}[(3-methylphenyl)methoxy]amine
Description
The Z-isomer features a 2,7-dimethylimidazo[1,2-a]pyridine core substituted with a 4-chlorophenylsulfanyl group at position 2, an ethylidene linkage, and a 3-methylphenyl methoxyamine moiety. Its synthesis likely involves condensation of imidazo[1,2-a]pyridine precursors with sulfanyl and methoxyamine derivatives, as seen in analogous syntheses of Schiff base-linked imidazoheterocycles .
Properties
IUPAC Name |
(Z)-2-(4-chlorophenyl)sulfanyl-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-N-[(3-methylphenyl)methoxy]ethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN3OS/c1-17-5-4-6-20(13-17)15-30-28-23(16-31-22-9-7-21(26)8-10-22)25-19(3)27-24-14-18(2)11-12-29(24)25/h4-14H,15-16H2,1-3H3/b28-23+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLACRDQVRVWPV-WEMUOSSPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CON=C(CSC2=CC=C(C=C2)Cl)C3=C(N=C4N3C=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CO/N=C(\CSC2=CC=C(C=C2)Cl)/C3=C(N=C4N3C=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs include imidazo[1,2-a]pyridines with variations in sulfanyl, aryl, and methoxyamine groups. Below is a comparative analysis of substituent effects on physicochemical and biological properties:
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl, CF₃) : Enhance binding to hydrophobic enzyme pockets (e.g., COX-2, proteases) but may reduce solubility. The 4-chlorophenylsulfanyl group in the target compound likely improves target affinity compared to methoxy-substituted analogs .
- Methoxy vs. Sulfanyl Linkages : Methoxy groups (as in ) favor hydrogen bonding, whereas sulfanyl groups (as in the target compound) enhance π-π stacking and redox activity .
- Schiff Base vs. Methoxyamine : Schiff bases (e.g., ) exhibit pH-dependent stability, while methoxyamine derivatives (target compound) offer improved hydrolytic stability under physiological conditions .
Physicochemical and ADMET Properties
- Lipophilicity (LogP) : The target compound’s LogP is estimated to be ~3.5 (higher than methoxy analogs but lower than trifluoromethyl derivatives ), balancing membrane permeability and solubility.
- Metabolic Stability : Sulfanyl groups are prone to oxidative metabolism, but the Z-configuration and methyl groups in the target may slow degradation compared to E-isomers .
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